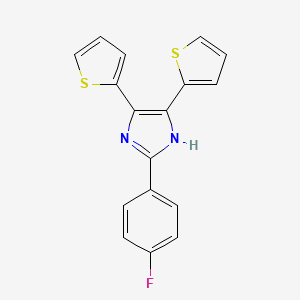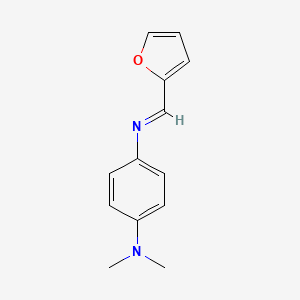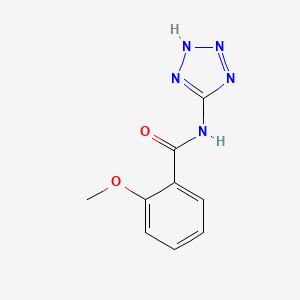![molecular formula C15H13Cl2NOS B5806491 2-[(2,4-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5806491.png)
2-[(2,4-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,4-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is commonly prescribed for the treatment of pain, inflammation, and fever. Diclofenac is known to inhibit the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain.
科学的研究の応用
2-[(2,4-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. This compound has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. Additionally, this compound has been used in various animal models to study the effects of inflammation on the brain and the role of COX inhibition in the pathogenesis of neurological disorders.
作用機序
2-[(2,4-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide works by inhibiting the activity of COX, an enzyme that is responsible for the production of prostaglandins. Prostaglandins are involved in inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, which leads to a reduction in inflammation and pain. This compound is known to inhibit both COX-1 and COX-2 enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever. It has also been shown to inhibit platelet aggregation, which can reduce the risk of blood clots. Additionally, this compound has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
実験室実験の利点と制限
2-[(2,4-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide is a widely used NSAID and has been extensively studied in various animal models. It is relatively easy to synthesize and is readily available. However, there are some limitations to its use in lab experiments. This compound can have toxic effects on certain cell types, and its effects can be influenced by factors such as age, sex, and genetic background. Additionally, the use of this compound in animal models can be limited by its potential effects on behavior and cognition.
将来の方向性
There are several future directions for research on 2-[(2,4-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide. One area of interest is the development of new formulations of this compound that can improve its bioavailability and reduce its potential side effects. Another area of interest is the investigation of the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease. Additionally, research on the effects of this compound on the gut microbiome and its potential role in the development of inflammatory bowel disease is an area of growing interest.
合成法
2-[(2,4-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,4-dichlorobenzenethiol with 2-chloro-N-(2-methylphenyl)acetamide in the presence of a base such as sodium hydroxide. The reaction produces this compound as a white crystalline solid. Other methods include the reaction of 2,4-dichlorobenzoyl chloride with 2-amino-N-(2-methylphenyl)acetamide in the presence of a base.
特性
IUPAC Name |
2-(2,4-dichlorophenyl)sulfanyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c1-10-4-2-3-5-13(10)18-15(19)9-20-14-7-6-11(16)8-12(14)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOMCUICTINAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5806414.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide](/img/structure/B5806417.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5806420.png)
![N-(4-{N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5806442.png)
![4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B5806448.png)




![N-(2,3-dimethylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5806488.png)
![2-hydroxy-N'-[4-(methylthio)benzylidene]-2,2-diphenylacetohydrazide](/img/structure/B5806497.png)

![ethyl 3-({[(4-ethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5806505.png)
